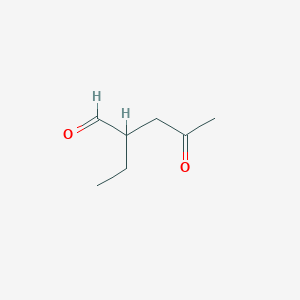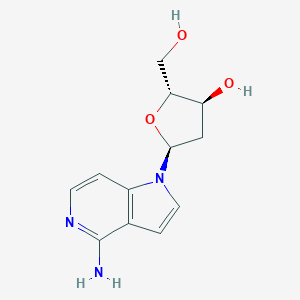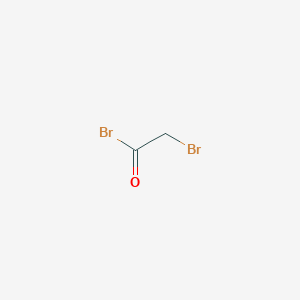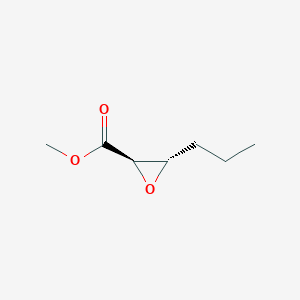
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, also known as methyl D-lactate, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, research has shown that methyl D-lactate exhibits various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. For example, studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various cancer cell lines. Methyl D-lactate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate and its potential interactions with other compounds. Finally, there is a need for the development of new and more efficient synthesis methods for Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
Méthodes De Synthèse
The most common method for synthesizing Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is through the reaction of propylene oxide with carbon monoxide in the presence of a catalyst such as rhodium. This process, known as the hydroformylation of propylene oxide, yields a mixture of products, including Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
Applications De Recherche Scientifique
Methyl D-lactate has been extensively studied for its biological activities, including its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Research has also shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
117709-02-1 |
|---|---|
Nom du produit |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clé InChI |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
SMILES canonique |
CCCC1C(O1)C(=O)OC |
Synonymes |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



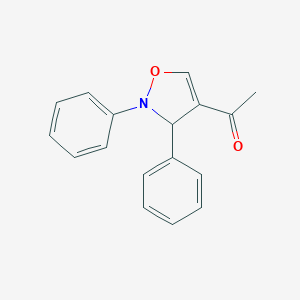
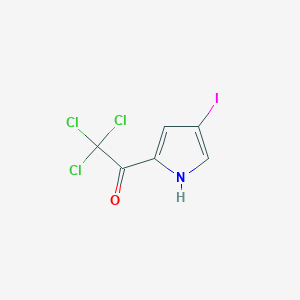
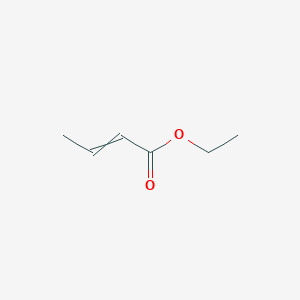
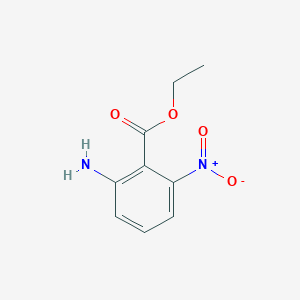
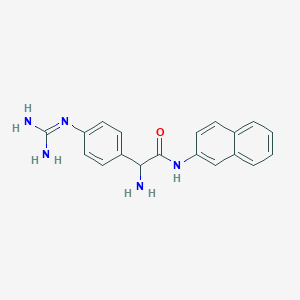
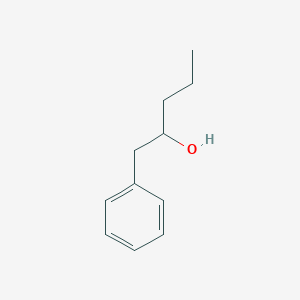
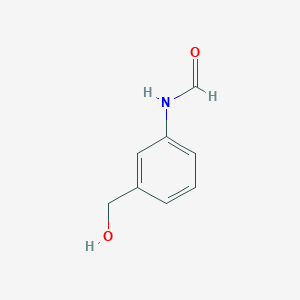
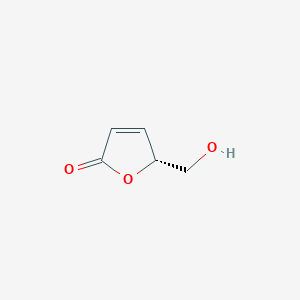
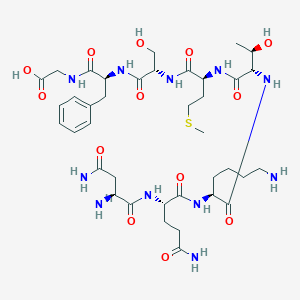
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
